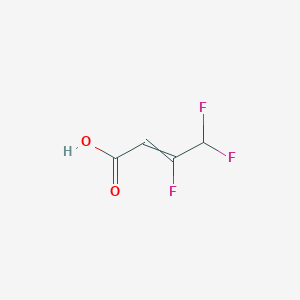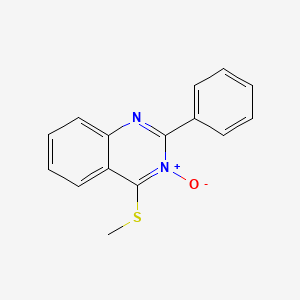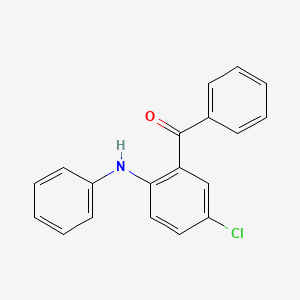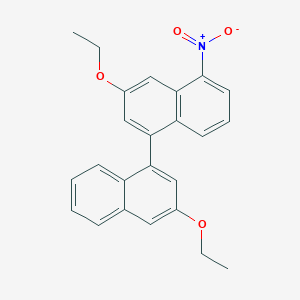![molecular formula C30H18 B14315086 1,1'-(Ethyne-1,2-diyl)bis[4-(phenylethynyl)benzene] CAS No. 106785-01-7](/img/structure/B14315086.png)
1,1'-(Ethyne-1,2-diyl)bis[4-(phenylethynyl)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Ethyne-1,2-diyl)bis[4-(phenylethynyl)benzene] is an organic compound known for its unique structure and properties It consists of a central ethyne (acetylene) unit flanked by two phenylethynylbenzene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethyne-1,2-diyl)bis[4-(phenylethynyl)benzene] typically involves the coupling of phenylethynylbenzene derivatives with an ethyne unit. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which combines an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Ethyne-1,2-diyl)bis[4-(phenylethynyl)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones or other oxygenated aromatic compounds.
Reduction: Reduced aromatic compounds with hydrogenated ethyne units.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Applications De Recherche Scientifique
1,1’-(Ethyne-1,2-diyl)bis[4-(phenylethynyl)benzene] has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photonics: Utilized in the design of photonic devices due to its ability to absorb and emit light at specific wavelengths.
Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a probe for biological imaging.
Mécanisme D'action
The mechanism of action of 1,1’-(Ethyne-1,2-diyl)bis[4-(phenylethynyl)benzene] depends on its application. In organic electronics, the compound’s conjugated structure allows for efficient charge transport and light emission. The ethyne unit provides rigidity and planarity, enhancing the compound’s electronic properties. In biological applications, the compound’s ability to interact with biological molecules through π-π stacking and other non-covalent interactions is crucial for its function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(1,2-Ethynediyl)bis[4-(trifluoromethyl)benzene]: Similar structure with trifluoromethyl groups, offering different electronic properties.
1,1’-(1,2-Ethynediyl)bis[4-methylbenzene]: Contains methyl groups instead of phenylethynyl groups, affecting its reactivity and applications.
1,1’-(1,2-Ethynediyl)bis[4-(methoxy)benzene]: Features methoxy groups, which influence its solubility and chemical behavior.
Uniqueness
1,1’-(Ethyne-1,2-diyl)bis[4-(phenylethynyl)benzene] is unique due to its extended conjugation and phenylethynyl groups, which provide enhanced electronic and optical properties. This makes it particularly valuable in applications requiring high-performance materials with specific electronic characteristics.
Propriétés
| 106785-01-7 | |
Formule moléculaire |
C30H18 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
1-(2-phenylethynyl)-4-[2-[4-(2-phenylethynyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C30H18/c1-3-7-25(8-4-1)11-13-27-15-19-29(20-16-27)23-24-30-21-17-28(18-22-30)14-12-26-9-5-2-6-10-26/h1-10,15-22H |
Clé InChI |
XHPZXKSRNGWWIE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C#CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




methyl}diazenyl]phenyl}arsonic acid](/img/no-structure.png)
![4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B14315033.png)
![2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane](/img/structure/B14315036.png)
![5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione](/img/structure/B14315050.png)
![5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate](/img/structure/B14315055.png)



